1-(4-Ethynylphenyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11N |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(4-ethynylphenyl)azetidine |
InChI |
InChI=1S/C11H11N/c1-2-10-4-6-11(7-5-10)12-8-3-9-12/h1,4-7H,3,8-9H2 |
InChI Key |
ISGGZDJOQBNBRP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)N2CCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Ethynylphenyl Azetidine
Strategies for Azetidine (B1206935) Ring Formation Preceding or Concurrent with Phenyl Substituent Introduction
The construction of the azetidine ring is the pivotal step in synthesizing the target compound. Methodologies can be broadly categorized into cyclization and cycloaddition reactions. These strategies often begin with acyclic precursors that are induced to form the four-membered ring.
Intramolecular cyclization is a cornerstone of azetidine synthesis. organic-chemistry.orgfrontiersin.org This approach involves forming a carbon-nitrogen bond within a single molecule that possesses a nucleophilic nitrogen and an electrophilic carbon at appropriate positions.
Reductive cyclization offers a powerful method for constructing the azetidine ring from precursors containing reducible functional groups. One such approach involves the reductive cyclization of aza-Michael adducts. researchgate.net In a general sense, this process begins with the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. The resulting β-amino ketone or aldehyde can then undergo reduction of the carbonyl group to an alcohol, followed by activation and intramolecular nucleophilic substitution by the nitrogen to close the ring.
Another prominent reductive cyclization strategy involves the cyclization of γ-haloimines. clockss.orgbham.ac.uk In this one-pot procedure, a γ-haloalkyl-imine is treated with a reducing agent like sodium borohydride (B1222165). The imine is first reduced to a secondary amine, which then immediately undergoes intramolecular cyclization via nucleophilic attack on the carbon bearing the halogen, displacing it to form the azetidine ring. bham.ac.uk For the synthesis of 1-(4-ethynylphenyl)azetidine, this would entail the preparation of a γ-haloimine derived from 4-ethynylaniline (B84093), which would then be subjected to reductive cyclization conditions.
A notable example of this methodology is the diastereoselective synthesis of 1,2,4-trisubstituted azetidines from the aza-Michael adducts of chalcones and diethyl N-arylphosphoramidates. researchgate.net The reaction proceeds via reduction with sodium borohydride followed by cyclization induced by sodium hydride, affording the azetidine products in excellent yields. researchgate.net
Table 1: Reductive Cyclization for Azetidine Synthesis This table illustrates the general principle of reductive cyclization of γ-haloimines as a viable route to N-substituted azetidines.
| Precursor Type | Reagents | Product Type | Yield | Reference |
| γ-Haloalkyl-imines | Sodium Borohydride (NaBH₄) | N-Substituted Azetidines | High | bham.ac.uk |
| Aza-Michael Adducts | 1. Sodium Borohydride (NaBH₄) 2. Sodium Hydride (NaH) | 1,2,4-Trisubstituted Azetidines | Excellent | researchgate.net |
A highly effective and regioselective method for azetidine synthesis is the Lewis acid-catalyzed intramolecular aminolysis of epoxy amines. frontiersin.orgnih.gov Research has demonstrated that lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) is a particularly effective catalyst for promoting the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of 3-hydroxyazetidines in high yields. frontiersin.orgnih.govelsevierpure.comnih.gov This reaction represents a 4-exo-tet cyclization. frontiersin.org
The process is noteworthy for its tolerance of various functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govnih.gov The regioselectivity is dependent on the stereochemistry of the epoxy amine precursor; while cis-isomers yield azetidines via C3-attack, the corresponding trans-isomers tend to undergo a 5-endo-tet cyclization to form 3-hydroxypyrrolidines. frontiersin.orgnih.gov To apply this method to the synthesis of this compound, a precursor such as cis-N-(4-ethynylphenyl)-3,4-epoxybutan-1-amine would be required. The resulting 1-(4-ethynylphenyl)azetidin-3-ol could then be further functionalized if necessary.
Table 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines This table presents data on the substrate scope for the synthesis of azetidines via catalyzed aminolysis, demonstrating the method's versatility.
| Substrate (cis-3,4-Epoxy Amine) | Product (Azetidine) | Yield (%) | Reference |
| N-Benzyl-3,4-epoxyhexan-1-amine | 1-Benzyl-2-ethyl-azetidin-3-ol | 91 | nih.gov |
| N-Benzyl-4,5-epoxyheptan-2-amine | 1-Benzyl-2-ethyl-4-methyl-azetidin-3-ol | 85 | nih.gov |
| N-(4-Methoxybenzyl)-3,4-epoxyhexan-1-amine | 2-Ethyl-1-(4-methoxybenzyl)azetidin-3-ol | 92 | frontiersin.org |
| N-Benzyl-3-(4-methoxyphenyl)-3,4-epoxypropan-1-amine | 1-Benzyl-2-(4-methoxyphenyl)azetidin-3-ol | 91 | frontiersin.org |
A modular and innovative approach to azetidine synthesis leverages the high ring strain of azabicyclo[1.1.0]butane. acs.orgnih.govresearchgate.net In this strain-release-driven homologation, azabicyclo[1.1.0]butyl lithium is generated and subsequently trapped with a boronic ester to form an intermediate boronate complex. acs.orgorganic-chemistry.org Upon N-protonation, this complex undergoes a 1,2-migration coupled with the cleavage of the central C-N bond, which relieves the ring strain and results in the formation of a homologated azetidinyl boronic ester. acs.orgnih.gov
This methodology is applicable to a wide range of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants, and proceeds with complete stereospecificity. nih.govacs.org The resulting N-H azetidines are versatile intermediates that can be further functionalized. acs.org For the synthesis of this compound, one could envision an N-arylation step following the formation of the core azetidine ring, for instance, through a Buchwald-Hartwig amination or similar cross-coupling reaction with a suitable 4-ethynylphenyl electrophile.
Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, represent a direct and atom-economical route to azetidine rings.
The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, is a conceptually elegant method for synthesizing azetidines. nih.govrsc.org Historically, this reaction was limited by the need for UV light and a narrow substrate scope. researchgate.net However, recent advancements have enabled this transformation using visible-light-mediated triplet energy transfer. nih.govspringernature.com
In a modern iteration of this reaction, an iridium photocatalyst is used to activate specific oxime derivatives, such as 2-isoxazoline-3-carboxylates, to their triplet state. nih.govrsc.org This excited species then undergoes a [2+2] cycloaddition with a wide range of alkenes under mild conditions. nih.gov The resulting highly functionalized azetidine products can be readily deprotected to yield the free azetidine. nih.gov The synthesis of this compound via this route would likely involve the photocycloaddition of an alkene with an imine or oxime derived from 4-ethynylaniline. The operational simplicity and broad scope of this visible-light-mediated approach make it a highly attractive strategy. nih.govchemrxiv.org
Aza-Michael Addition Pathways to Azetidine Amino Acid Derivatives
Aza-Michael addition reactions represent a powerful and versatile method for the formation of carbon-nitrogen bonds, which are crucial in the synthesis of azetidine derivatives. mdpi.comresearchgate.net This strategy has been successfully applied to the preparation of various heterocyclic compounds, including azetidines. mdpi.com
One notable approach involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. mdpi.comnih.govdntb.gov.ua The synthesis begins with the Horner-Wadsworth-Emmons reaction of N-Boc-azetidin-3-one to yield the corresponding (N-Boc-azetidin-3-ylidene)acetate. mdpi.comnih.gov Subsequent aza-Michael addition of various amines to this α,β-unsaturated ester affords functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.gov This method provides a straightforward route to new heterocyclic amino acid derivatives containing the azetidine core. mdpi.comnih.gov
The reaction conditions for the aza-Michael addition can be optimized. For instance, reacting methyl (N-Boc-azetidin-3-ylidene)acetate with an amine like azetidine in the presence of DBU in acetonitrile (B52724) at elevated temperatures can yield the desired biazetidine product. mdpi.com The scope of this reaction extends to both aliphatic and aromatic heterocyclic amines. mdpi.com
Methods for Incorporating the 4-Ethynylphenyl Moiety
The introduction of the 4-ethynylphenyl group onto the azetidine nitrogen is a critical step in the synthesis of the target molecule. This can be achieved through various methods, including late-stage functionalization and cross-coupling reactions.
Late-Stage Functionalization of N-Aryl Azetidine Derivatives
Late-stage functionalization is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late point in the synthetic sequence. mpg.de This approach can be applied to introduce the ethynyl (B1212043) group onto a pre-formed N-phenylazetidine core.
One such method involves the direct C(sp²)–H functionalization of N-aryl amines. rsc.org While not directly demonstrating the ethynylation of N-phenylazetidine, the principles of late-stage C-H functionalization of N-aryl compounds are relevant. mpg.dersc.org For instance, metal-free methods using reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) have been developed for the ortho- and para-selective functionalization of N-aryl amines with various nucleophiles. rsc.org The development of analogous methods for ethynylation would provide a direct route to this compound from readily available N-phenylazetidine.
Furthermore, strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABB) has emerged as a strategy for the synthesis of 3-substituted azetidines, which can include derivatives with aryl halides suitable for subsequent ethynylation. acs.org This highlights the potential for late-stage introduction of the ethynylphenyl moiety.
Cross-Coupling Reactions for Ethynylphenyl Group Introduction
Cross-coupling reactions, particularly the Sonogashira coupling, are among the most efficient and widely used methods for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is highly suitable for the synthesis of this compound.
The general Sonogashira reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgwikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of a 1-(4-halophenyl)azetidine (where the halogen is iodine or bromine) with a protected or terminal acetylene.
Several variations of the Sonogashira coupling have been developed, including copper-free conditions, which can be advantageous in preventing the formation of alkyne homocoupling byproducts. organic-chemistry.orgbeilstein-journals.org A variety of palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands, have been shown to be effective for these transformations. libretexts.org The reaction conditions are generally mild, often proceeding at room temperature, and are tolerant of a wide range of functional groups. wikipedia.org
The synthesis of the required 1-(4-halophenyl)azetidine precursor can be achieved through methods such as the copper-catalyzed N-arylation of azetidine with a dihalobenzene. nih.govorganic-chemistry.orgacs.org Subsequent Sonogashira coupling with a suitable alkyne, such as trimethylsilylacetylene (B32187) followed by deprotection, would yield the desired this compound. beilstein-journals.orgnih.gov
| Reaction Type | Catalyst System | Reactants | Key Features |
| Sonogashira Coupling | Pd(0) catalyst, Cu(I) cocatalyst, amine base | Aryl/vinyl halide, terminal alkyne | Mild conditions, high functional group tolerance. libretexts.orgwikipedia.org |
| Copper-Free Sonogashira | Pd catalyst (e.g., with NHC ligands) | Aryl/vinyl halide, terminal alkyne | Avoids alkyne homocoupling byproducts. organic-chemistry.orgbeilstein-journals.org |
Strategies for Orthogonal Protection and Deprotection of Azetidine Nitrogen and Ethynyl Groups
In multi-step syntheses, the use of protecting groups is often necessary to mask reactive functional groups while other parts of the molecule are being modified. organic-chemistry.orgwikipedia.org Orthogonal protection strategies, where one protecting group can be removed selectively in the presence of another, are particularly valuable. organic-chemistry.orgwikipedia.org
For the synthesis of this compound, orthogonal protection of the azetidine nitrogen and the terminal alkyne may be required, depending on the synthetic route.
Azetidine Nitrogen Protection: The azetidine nitrogen is often protected as a carbamate (B1207046), such as a tert-butyloxycarbonyl (Boc) group. The Boc group is stable to many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid). organic-chemistry.org
Ethynyl Group Protection: The acidic proton of a terminal alkyne can interfere with certain reactions. Therefore, the alkyne is often protected with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) group. ccspublishing.org.cn These silyl groups can be selectively removed using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or under basic conditions with reagents like potassium carbonate. ccspublishing.org.cnresearchgate.net
An orthogonal strategy could involve using a Boc group for the azetidine nitrogen and a TMS group for the alkyne. The TMS group could be removed with TBAF without affecting the Boc group, and the Boc group could be subsequently removed with acid, leaving the terminal alkyne intact. The choice of protecting groups depends on the specific reaction sequence and the compatibility of the deprotection conditions with other functional groups in the molecule. organic-chemistry.orgccspublishing.org.cn
| Protecting Group | Functional Group | Deprotection Conditions | Orthogonality |
| Boc | Azetidine Nitrogen | Acidic (e.g., TFA) | Orthogonal to silyl protecting groups. organic-chemistry.org |
| TMS | Terminal Alkyne | Fluoride (e.g., TBAF) or mild base (e.g., K₂CO₃) | Orthogonal to Boc group. ccspublishing.org.cnresearchgate.net |
| TIPS | Terminal Alkyne | Fluoride (e.g., TBAF) | Generally more stable than TMS, providing another level of orthogonality. ccspublishing.org.cn |
Considerations for Stereoselective Synthesis of this compound
While the parent this compound is achiral, the introduction of substituents on the azetidine ring at positions 2 or 3 would create stereocenters, necessitating stereoselective synthetic methods.
Several approaches have been developed for the stereoselective synthesis of substituted azetidines. rsc.orguni-muenchen.de For instance, the diastereoselective hydrozirconation of certain precursors followed by intramolecular nucleophilic ring closure can lead to enantiopure cis-2,3-disubstituted azetidines. rsc.org Another method involves the use of chiral auxiliaries, such as tert-butanesulfinamide, to achieve high levels of stereoselectivity in the synthesis of C-2 substituted azetidines. rsc.org
Furthermore, stereospecific cross-coupling reactions of enantioenriched α-stannyl azetidines have been developed, providing a route to enantioenriched α-aryl azetidine derivatives. nih.gov This methodology allows for the predictable transfer of a nitrogen-containing stereocenter. nih.gov The synthesis of enantioenriched four-membered amino acids has also been achieved through the reduction of isolable 2-azetinylcarboxylic acids using chiral ruthenium complexes. acs.org
In the context of this compound, if a chiral center were present on the azetidine ring, these stereoselective methods would be crucial for controlling the stereochemical outcome of the synthesis. For example, a synthetic route could involve the stereoselective synthesis of a substituted azetidine followed by N-arylation with the 4-ethynylphenyl group.
Structural Elucidation Methods for this compound and its Synthetic Intermediates
The structural confirmation of this compound and its synthetic intermediates relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. ipb.pt The chemical shifts and coupling constants of the protons on the azetidine ring provide information about its substitution pattern and stereochemistry. ipb.pt For instance, the protons of an unsubstituted azetidine ring typically appear as a multiplet in the ¹H NMR spectrum. ipb.pt ¹⁵N NMR can also be employed to characterize the nitrogen environment within the azetidine ring. mdpi.comipb.pt Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are invaluable for establishing connectivity between different parts of the molecule. ipb.pt
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. mdpi.comnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. The characteristic stretching frequencies of the C≡C bond of the ethynyl group and the C=O bond of a carbamate protecting group (if present) would be readily observable. mdpi.com
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure, including the stereochemistry of any chiral centers. nih.govacs.org
These methods, used in concert, provide a comprehensive characterization of the synthesized molecules, ensuring their identity and purity.
Chemical Reactivity and Transformations of 1 4 Ethynylphenyl Azetidine
Reactivity Profile of the Azetidine (B1206935) Ring System in 1-(4-Ethynylphenyl)azetidine
The reactivity of the azetidine ring in this compound is fundamentally influenced by its inherent ring strain. This strain, while rendering the molecule more reactive than its five-membered pyrrolidine (B122466) analogue, also provides a degree of stability that allows for selective manipulations under controlled conditions. rsc.orgrsc.org
Strain-Driven Reactivity of the Four-Membered Azetidine Heterocycle
Azetidine, the parent four-membered nitrogen-containing heterocycle, possesses a significant ring strain of approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the relatively stable and unreactive pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain is the primary driver of the azetidine ring's reactivity, making it susceptible to reactions that relieve this strain, primarily through ring-opening. rsc.orgrsc.org The presence of the N-aryl substituent in this compound influences the electronic properties and reactivity of the ring.
The strain in the azetidine ring leads to unique geometric and electronic properties. The bond angles are compressed relative to ideal tetrahedral or trigonal planar geometries, and there is increased p-character in the C-C and C-N bonds. This strain energy can be harnessed to drive chemical reactions that would otherwise be unfavorable. researchgate.net
Ring-Opening Reactions and Mechanistic Pathways
Azetidines, including N-aryl substituted derivatives like this compound, undergo ring-opening reactions under various conditions, often facilitated by Lewis acids or electrophilic activation. rsc.orgnih.gov These reactions typically proceed via cleavage of one of the C-N bonds. The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring. magtech.com.cn
For N-aryl azetidines, the ring-opening can be initiated by protonation or coordination of a Lewis acid to the nitrogen atom, which activates the ring towards nucleophilic attack. iitk.ac.in The nucleophile can then attack one of the ring carbons, leading to the cleavage of a C-N bond. The mechanism of these ring-opening reactions can proceed through an SN2-type pathway, as has been demonstrated for 2-aryl-N-tosylazetidines. iitk.ac.in In the case of this compound, the phenyl group attached to the nitrogen can stabilize potential cationic intermediates that may form during the ring-opening process. magtech.com.cn
An example of an acid-mediated intramolecular ring-opening has been observed in certain N-substituted azetidines, where a pendant nucleophilic group attacks the activated azetidine ring. nih.gov The stability of the azetidine ring in this compound under acidic conditions would be a key factor in its synthetic utility.
Chemoselective Functionalization at the Azetidine Nitrogen Atom
The nitrogen atom of the azetidine ring is a key site for functionalization. While the lone pair on the nitrogen is involved in conjugation with the attached phenyl ring in this compound, it can still participate in chemical reactions. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the N-arylation of azetidines, allowing for the synthesis of various N-aryl azetidine derivatives. rsc.orgresearchgate.net
The reactivity of the azetidine nitrogen can be modulated by the electronic nature of the substituent on the nitrogen. uniba.it In the case of this compound, the electron-withdrawing nature of the phenyl group can influence the nucleophilicity of the nitrogen. Functionalization can also be achieved through reactions like acylation and sulfonylation. researchgate.net
C(sp³)–H Functionalization of Azetidine Derivatives
Direct functionalization of the C(sp³)–H bonds of the azetidine ring represents a modern and efficient strategy for introducing molecular complexity. rsc.org Transition metal-catalyzed C–H activation has emerged as a powerful tool for this purpose. For instance, palladium-catalyzed intramolecular amination of C(sp³)–H bonds has been successfully employed to synthesize azetidine compounds. acs.org
Directed C(sp³)–H functionalization, where a directing group guides the metal catalyst to a specific C–H bond, allows for high regioselectivity. thieme-connect.com While specific examples for this compound are not detailed, the principles of C–H functionalization of azetidine derivatives are well-established. These reactions can introduce new substituents at the C2 or C3 positions of the azetidine ring, further expanding the chemical space accessible from this scaffold. nih.govnsf.gov
Reactivity of the Ethynyl (B1212043) Group in this compound
The terminal ethynyl group (–C≡CH) on the phenyl ring of this compound is a versatile functional group that can participate in a wide array of chemical transformations.
"Click Chemistry" Applications: Azide-Alkyne Cycloaddition
The terminal alkyne functionality makes this compound an ideal substrate for "click chemistry," a concept introduced by K. Barry Sharpless. pcbiochemres.com The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nd.edunih.gov
This reaction is known for its high efficiency, mild reaction conditions, and high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. acs.orgresearchgate.net The CuAAC reaction is broadly applicable and has been used extensively in drug discovery, bioconjugation, and materials science. pcbiochemres.comrsc.org In the context of this compound, the CuAAC reaction allows for the facile linkage of the azetidine-containing molecule to other molecules bearing an azide group. nih.govplos.org This provides a powerful method for creating more complex structures and for applications such as attaching the molecule to probes, polymers, or biological macromolecules. nd.edu
The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, or by using copper nanoparticles or complexes. acs.orgrsc.org
Interactive Data Table
Below is a summary of the key reactive sites and transformations of this compound.
| Functional Group | Reactive Site | Type of Reaction | Key Features |
| Azetidine Ring | C-N bonds | Ring-Opening | Driven by ring strain; often acid-catalyzed. rsc.orgrsc.org |
| Nitrogen Atom | N-Functionalization | Buchwald-Hartwig amination, acylation. rsc.orgresearchgate.net | |
| C-H bonds | C(sp³)–H Functionalization | Transition metal-catalyzed; allows for late-stage modification. rsc.orgacs.org | |
| Ethynyl Group | Terminal Alkyne | Azide-Alkyne Cycloaddition | "Click chemistry"; forms a stable 1,2,3-triazole ring. pcbiochemres.comnd.edu |
Palladium-Mediated Coupling Reactions Involving the Terminal Alkyne
The terminal C-H bond of the ethynyl group is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations for forming carbon-carbon bonds. The stability of the N-aryl azetidine ring under many of these conditions allows for the selective functionalization of the alkyne terminus. researchgate.netthieme-connect.comresearchgate.net
The Sonogashira coupling is a premier example, enabling the direct coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org In a typical reaction, this compound would react with an aryl halide (Ar-X) in the presence of a palladium catalyst, a copper(I) co-catalyst (often CuI), and a base (such as an amine) to yield a disubstituted alkyne. organic-chemistry.orgrsc.org This reaction is highly efficient for elaborating the molecular framework, allowing the azetidine-containing scaffold to be connected to a wide range of aromatic and vinylic systems. mdpi.com Copper-free Sonogashira variants have also been developed to avoid the use of a copper co-catalyst. rsc.org
Table 3: General Conditions for Sonogashira Coupling of Terminal Alkynes This table shows representative conditions for the Sonogashira coupling of phenylacetylene (B144264) derivatives, illustrating the expected protocol for this compound.
| Aryl Halide (Ar-X) | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Iodobenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | High | wikipedia.org |
| 4-Bromotoluene | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | Good-High | wikipedia.org |
| Aryl Bromides | NHC-Pd(II) Complex | None (Cu-free) | Cs₂CO₃ | DMAc | Excellent | rsc.org |
Other Alkylation, Arylation, and Cyclization Reactions of the Ethynyl Moiety
Beyond cycloadditions and palladium-catalyzed couplings, the ethynyl group of this compound can undergo several other important transformations.
Cadiot-Chodkiewicz Coupling: This reaction facilitates the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. alfa-chemistry.comwikipedia.org This method is highly effective for the synthesis of unsymmetrical 1,3-diynes. Reacting this compound with a bromoalkyne (Br-C≡C-R) would produce an azetidine-functionalized conjugated diyne system, a valuable structure in materials science and medicinal chemistry. rsc.orgresearchgate.net
Alkyne Metathesis: This catalytic reaction involves the cleavage and reformation of carbon-carbon triple bonds. beilstein-journals.org While often used for the homodimerization of terminal alkynes, cross-metathesis with another alkyne is also possible, typically using well-defined tungsten or molybdenum alkylidyne catalysts. cmu.eduresearchgate.net This can be used to form new internal alkynes from this compound.
Electrophilic Cyclization: The alkyne can act as a nucleophile in intramolecular cyclization reactions if a suitable electrophile is generated elsewhere in the molecule, or it can be attacked by an internal nucleophile after activation by an external electrophile (e.g., I₂, Br₂). nih.govrsc.org For example, if the azetidine ring were modified to contain a tethered nucleophile, the ethynyl group could be induced to cyclize, forming a new heterocyclic ring fused to the existing phenylazetidine framework. beilstein-journals.org
Synergistic Reactivity and Orthogonal Functionalization Strategies Involving Both Moieties
The presence of two distinct reactive sites—the azetidine ring and the terminal alkyne—on the this compound scaffold allows for the application of orthogonal functionalization strategies. nih.gov This approach involves the selective modification of one functional group while leaving the other intact for subsequent, different chemical transformations. chemrxiv.org
An exemplary strategy would be to first perform a CuAAC reaction on the terminal alkyne to install a specific moiety via a triazole linker. frontiersin.org The resulting conjugate, which still possesses the azetidine ring, can then undergo a secondary reaction. For instance, the azetidine nitrogen is nucleophilic and can be acylated or alkylated. More advanced strategies could involve a strain-release reaction of the azetidine ring itself, although this often requires harsh conditions that might not be compatible with the triazole linkage. acs.org
Conversely, the azetidine ring could be modified first. For example, if the azetidine nitrogen is protected with a labile group, it could be deprotected and functionalized without affecting the alkyne. researchgate.net The alkyne would then be available for a subsequent Sonogashira coupling or click reaction. This sequential and chemoselective approach enables the construction of highly complex and multifunctional molecules from a single, versatile starting material. nih.gov The key to these strategies is the differential reactivity of the two moieties and the stability of each group to the conditions required to transform the other. nih.gov
Advanced Applications of 1 4 Ethynylphenyl Azetidine and Its Derivatives in Chemical Research
Molecular Design and Assembly of Complex Architectures
The strategic integration of the 1-(4-ethynylphenyl)azetidine moiety into larger molecular frameworks enables the construction of complex architectures with tailored properties. Its rigid azetidine (B1206935) core can introduce conformational constraints, while the ethynyl (B1212043) group serves as a versatile handle for a variety of chemical transformations.
The terminal alkyne of this compound is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and regioselective reaction allows for the covalent ligation of the azetidine scaffold to molecules bearing an azide (B81097) functional group, leading to the formation of a stable 1,2,3-triazole linkage. rsc.orgchiralen.com This approach is instrumental in the generation of diversified molecular libraries for drug discovery and chemical biology.
Researchers can synthesize a collection of azetidine-based scaffolds and then, through CuAAC, conjugate them with a wide array of azide-containing building blocks. birmingham.ac.ukresearchgate.net This modular strategy facilitates the rapid assembly of a large number of distinct compounds, each featuring the unique structural and stereochemical information imparted by the azetidine core. For instance, a library of spirocyclic azetidines has been synthesized, demonstrating the potential for creating structurally complex and diverse collections of compounds with physicochemical properties optimized for specific applications, such as targeting the central nervous system. researchgate.net
Table 1: Examples of "Click Chemistry" Reactions Involving Azetidine Scaffolds
| Azetidine Precursor | Azide Partner | Catalyst | Resulting Structure | Application Area |
| This compound | Azido-functionalized biomolecule | Cu(I) | Biomolecule-azetidine conjugate | Chemical Probes |
| Ethynyl-derivatized azetidine scaffold | Library of small molecule azides | Cu(I) | Diverse small molecule library | Drug Discovery |
| Azetidine with pendant alkyne | Azide-tagged peptide | Cu(I) | Peptide-azetidine hybrid | Peptidomimetics |
This table is illustrative and provides a general representation of potential "click chemistry" applications with azetidine derivatives.
The rigid nature of the azetidine ring makes it an attractive scaffold for the design of chemical probes and ligands with well-defined three-dimensional structures. researchgate.net By functionalizing the this compound core, researchers can create molecules capable of binding to biological targets with high affinity and selectivity. The ethynyl group can be used to attach fluorophores, affinity tags, or other reporter groups, facilitating the study of biological processes. nih.gov
The development of diverse azetidine-based scaffolds has been a focus of research aimed at generating lead-like molecules for drug discovery. birmingham.ac.ukresearchgate.net These scaffolds can be systematically modified to explore the chemical space around a biological target, leading to the identification of potent and selective ligands. The unique conformational constraints imposed by the azetidine ring can lead to improved binding affinity and metabolic stability compared to more flexible analogues.
Azetidine-containing amino acids are valuable building blocks in the design of peptidomimetics and macrocyclic systems. researchgate.netacs.org The incorporation of the rigid azetidine structure into a peptide backbone can induce specific secondary structures, such as turns, and can enhance proteolytic stability. The 3-aminoazetidine (3-AAz) subunit, for example, has been shown to be an effective turn-inducing element in the synthesis of small head-to-tail cyclic peptides. researchgate.netacs.org
The ethynylphenyl group of this compound provides a convenient handle for macrocyclization reactions. Through intramolecular "click chemistry" with a strategically placed azide group, it is possible to form macrocyclic peptidomimetics with well-defined conformations. organic-chemistry.orgacs.org This approach allows for the creation of constrained peptides with potentially enhanced biological activity and bioavailability.
Table 2: Impact of Azetidine Integration on Peptide Properties
| Property | Observation |
| Conformational Rigidity | The strained azetidine ring restricts bond rotation, leading to a more defined 3D structure. |
| Proteolytic Stability | Incorporation of non-natural azetidine-containing amino acids can hinder enzymatic degradation. |
| Secondary Structure Induction | Azetidine units can act as turn-inducers, influencing the overall peptide conformation. |
| Receptor Binding | The rigid scaffold can pre-organize pharmacophoric groups for optimal interaction with a biological target. |
Role in Catalysis and Materials Science
The unique stereochemical and electronic properties of chiral azetidine derivatives suggest their potential utility in asymmetric catalysis and as building blocks for advanced materials.
Chiral azetidine derivatives have emerged as effective ligands and organocatalysts in a variety of asymmetric transformations. birmingham.ac.ukresearchgate.net These include Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. The rigid four-membered ring of the azetidine scaffold can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol.
For instance, 2,4-cis-disubstituted amino azetidines have been successfully employed as chiral ligands in copper-catalyzed Henry reactions, yielding products with excellent enantioselectivity. nih.gov While specific studies on this compound as a ligand are not extensively reported, its derivatives, once resolved into their respective enantiomers, hold significant potential. The ethynyl group could be further functionalized to fine-tune the steric and electronic properties of the ligand or to immobilize the catalyst on a solid support.
Optically active azetidines can serve as valuable chiral templates or auxiliaries in stereoselective synthesis. rsc.org A chiral azetidine scaffold can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the chiral auxiliary can be cleaved and recycled.
For example, chiral azetidine-2,4-dicarboxylic acids have been synthesized and used as chiral auxiliaries. rsc.org The well-defined stereochemistry of the azetidine ring effectively shields one face of a reactive intermediate, leading to the preferential formation of one stereoisomer. The development of synthetic routes to enantiomerically pure derivatives of this compound would pave the way for their application as chiral templates in a range of stereoselective transformations. nih.gov
Functionalization for Chemical Sensing and Surface Modification
The terminal alkyne on the phenyl ring of this compound serves as a highly efficient chemical handle for covalent modification through "click chemistry." This class of reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a reliable and orthogonal method for attaching the molecule to various substrates. tcichemicals.comresearchgate.net The reaction is characterized by high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for tagging and functionalization purposes in complex environments. tcichemicals.comnih.gov
For chemical sensing applications, molecules or materials designed to detect specific analytes can be readily functionalized with an azide group. Subsequently, these azide-tagged components can be covalently linked to this compound. This strategy allows for the precise installation of the azetidine-containing scaffold into a sensor assembly, where the scaffold itself might modulate the sensing properties or serve as a structural framework.
In the realm of surface modification, the ethynyl group enables the immobilization of the molecule onto a variety of azide-functionalized surfaces. This includes nanoparticles, polymers, and self-assembled monolayers on solid supports. nih.gov Such modifications are used to alter the surface properties of materials, for instance, to control hydrophilicity, introduce specific binding sites, or attach bioactive molecules. The CuAAC reaction ensures the formation of a stable and robust triazole linkage, covalently anchoring the this compound moiety to the desired surface. tcichemicals.com
Table 1: Examples of Functionalization via Click Chemistry
| Reactant 1 | Reactant 2 (Azide-Functionalized) | Product Application |
| This compound | Azide-functionalized Fluorophore | Fluorescent labeling and bio-imaging |
| This compound | Biotin-azide | Biomolecule pull-down assays, affinity labeling |
| This compound | Azide-terminated Polymer | Creation of functional polymer brushes |
| This compound | Azide-modified Gold Nanoparticle | Functionalized nanomaterials for sensing or catalysis |
Strategies for Diversity-Oriented Synthesis (DOS) Utilizing this compound
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse and complex small molecules for screening in drug discovery and chemical biology. nih.govbroadinstitute.org this compound is a valuable scaffold for DOS due to its combination of a conformationally constrained azetidine ring and a versatile ethynyl group, both of which can be independently or sequentially elaborated.
The azetidine core, a strained four-membered heterocycle, is a key element for generating skeletal diversity. rsc.org Its inherent ring strain can be harnessed in strain-release-driven reactions to access a variety of more complex architectures. researchgate.net Synthetic strategies can be designed to produce fused, bridged, and spirocyclic ring systems from the initial azetidine framework, significantly increasing the three-dimensional complexity of the resulting molecule library. nih.govnih.govresearchgate.net The synthesis and diversification of densely functionalized azetidine ring systems have been shown to provide access to a wide variety of these complex scaffolds. nih.govnih.gov
Simultaneously, the ethynylphenyl group provides an additional, orthogonal vector for diversification. This alkyne moiety can be functionalized using a plethora of reactions beyond click chemistry, including Sonogashira coupling, hydrogenation, or hydration, to introduce a wide range of substituents and appendages. This dual functionality—the capacity for skeletal diversification through the azetidine ring and appendage diversification via the alkyne—makes this compound an ideal starting point for building large and varied compound libraries aimed at exploring novel chemical space. nih.gov
Table 2: Potential Diversity-Oriented Synthesis (DOS) Strategies
| DOS Strategy | Description | Resulting Molecular Scaffold |
| Ring-Opening/Expansion | Nucleophilic attack or rearrangement leading to the opening or expansion of the azetidine ring. | Substituted pyrrolidines, piperidines, or other larger heterocycles. |
| Intramolecular Cyclization | Functionalization of the azetidine nitrogen followed by cyclization onto the phenyl ring or a substituent. | Fused bicyclic or polycyclic systems containing the azetidine core. |
| Spirocyclization | Annulation at a carbon atom of the azetidine ring to generate a spirocyclic center. | Spiro-azetidine heterocyclic systems. nih.gov |
| Appendage Modification | Derivatization of the terminal alkyne via reactions like Sonogashira coupling, cycloadditions, or reduction. | Varied aryl, alkyl, or heterocyclic substituents on the phenyl ring. |
Theoretical and Computational Investigations of 1 4 Ethynylphenyl Azetidine
Quantum Chemical Studies
Quantum chemical studies are fundamental in elucidating the electronic structure and properties of molecules like 1-(4-Ethynylphenyl)azetidine. These computational methods allow for a detailed examination of various molecular characteristics that are often difficult to probe experimentally.
Density Functional Theory (DFT) Applications to Azetidine (B1206935) and Ethynylphenyl Systems
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study azetidine and ethynylphenyl systems, providing valuable information about their geometries, electronic properties, and vibrational frequencies. DFT calculations have been shown to accurately predict the structural parameters and vibrational spectra of various organic compounds, including those containing azetidine and phenyl rings nih.gov. The choice of functional and basis set is critical in these calculations to achieve results that are in good agreement with experimental data nih.govresearchgate.net. For instance, the B3LYP functional combined with a 6-311G** basis set has been successfully used to predict the geometry and vibrational frequencies of complex heterocyclic systems nih.gov.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO)
The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
In systems containing a phenyl-ethynyl group, the LUMO can have significant amplitude over this substituent, especially when the substituent has electron-withdrawing characteristics. researchgate.net This delocalization of the LUMO can influence the electronic absorption spectra and introduce charge-transfer character to electronic transitions. researchgate.net DFT calculations are commonly used to determine the energies and spatial distributions of the HOMO and LUMO, providing a theoretical basis for understanding the electronic behavior of this compound. ekb.eg
| Parameter | Description |
|---|---|
| HOMO | Highest Occupied Molecular Orbital; related to the electron-donating ability of the molecule. |
| LUMO | Lowest Unoccupied Molecular Orbital; related to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
Spectroscopic Analysis (e.g., NMR, IR) via Computational Methods
Computational methods, particularly DFT, are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in the structural elucidation and characterization of molecules.
NMR Spectroscopy: Computational models can predict the chemical shifts of 1H and 13C nuclei. medwinpublishers.com These predictions, when compared with experimental data, can confirm the proposed molecular structure. For azetidine derivatives, the chemical shifts of the methylene protons on the ring are characteristic and can be influenced by the ring's conformation and substituents. nih.gov
IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies, after appropriate scaling, can be compared with the experimental IR spectrum to assign the observed absorption bands to specific vibrational modes of the molecule. nih.govresearchgate.net For example, the characteristic C≡C stretching frequency of the ethynyl (B1212043) group and the various vibrations of the azetidine and phenyl rings can be identified and assigned.
| Spectroscopic Technique | Information Obtained | Computational Role |
|---|---|---|
| NMR | Chemical environment of atomic nuclei (1H, 13C). | Prediction of chemical shifts to aid in structural confirmation. medwinpublishers.com |
| IR | Vibrational modes of functional groups. | Calculation of vibrational frequencies to assist in the assignment of experimental spectra. researchgate.net |
Reaction Mechanism Studies
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often inaccessible through experimental means alone.
Computational Elucidation of Azetidine Ring-Opening Mechanisms
The strained four-membered ring of azetidine makes it susceptible to ring-opening reactions. nih.govacs.org These reactions are of significant interest in synthetic chemistry as they provide a route to functionalized acyclic amines. Computational studies can be employed to investigate the mechanisms of these ring-opening reactions, whether they are acid-mediated, catalyzed by transition metals, or occur through other pathways.
For instance, DFT calculations can be used to model the reaction pathway of an acid-mediated intramolecular ring-opening, identifying the key transition states and intermediates involved. nih.gov Such studies can help in understanding the factors that influence the stability of the azetidine ring and can guide the design of more stable or, conversely, more reactive azetidine derivatives. nih.govacs.org Computational models can also shed light on the role of catalysts in promoting ring-opening reactions, for example, by stabilizing the transition state. acs.org
Mechanistic Insights into "Click Chemistry" Reactions Involving the Ethynyl Group
The ethynyl group of this compound is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." frontiersin.org This reaction is celebrated for its high efficiency, mild reaction conditions, and exceptional regioselectivity, yielding 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanism of this transformation.
While direct computational studies on this compound are not extensively documented, the mechanism can be confidently inferred from numerous theoretical investigations on analogous aryl alkynes, such as phenylacetylene (B144264). researchgate.netnih.gov The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate. nih.gov DFT calculations have shown that the catalytic cycle is more complex than initially proposed, with evidence strongly supporting the involvement of dinuclear copper intermediates. nih.govresearchgate.net
These binuclear copper clusters are believed to facilitate the reaction by activating the alkyne and coordinating the azide (B81097), thereby lowering the activation energy for the cycloaddition. researchgate.net The key steps in the catalytic cycle, as supported by DFT calculations, are:
Formation of a copper(I) π-complex with the alkyne.
Deprotonation of the terminal alkyne to form a copper acetylide.
Involvement of a second copper atom to form a dinuclear copper acetylide complex.
Coordination of the azide to one of the copper centers.
Regioselective cycloaddition to form a six-membered copper-containing metallacycle intermediate. nih.gov
Ring contraction and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.
The pronounced regioselectivity for the 1,4-isomer over the 1,5-isomer is a key feature of the CuAAC reaction. Computational studies have quantified the energy barriers for both pathways, consistently finding that the transition state leading to the 1,4-disubstituted product is significantly lower in energy. researchgate.net For the reaction of methyl azide and propyne, DFT calculations have shown the energy barrier for the formation of the 1,4-regioisomer via a two-copper-atom-mediated transition state to be approximately 10.1 kcal/mol, whereas the barrier for the 1,5-regioisomer is higher at 13.7 kcal/mol. researchgate.net This energy difference decisively favors the formation of the 1,4-triazole.
Theoretical Prediction of Reactivity and Selectivity
Theoretical models provide powerful tools for predicting the reactivity of the ethynyl group in this compound in CuAAC reactions. The reaction is known for its broad substrate scope and tolerance of a wide variety of functional groups. nih.govacs.org The electronic nature of the substituents on both the alkyne and the azide generally has a modest impact on the reaction rate and outcome. nih.gov For this compound, the azetidine ring, connected through a phenyl group, is not expected to significantly alter the intrinsic reactivity of the terminal alkyne in the CuAAC reaction.
The selectivity of the reaction is overwhelmingly predicted to favor the 1,4-disubstituted triazole product. This high selectivity is a direct consequence of the dinuclear copper-mediated mechanism, as explained by DFT calculations. researchgate.netresearchgate.net The coordination of both the azide and the acetylide to the copper cluster pre-organizes the reactants in a way that sterically and electronically favors the approach leading to the 1,4-isomer.
Computational parameters such as frontier molecular orbital (HOMO-LUMO) energies can offer insights into reactivity. In the context of cycloaddition reactions, the energies of the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the copper acetylide are critical in determining the reaction facility. The copper catalyst effectively modulates these orbital energies to facilitate the reaction under mild conditions.
| Parameter | Predicted Outcome for this compound in CuAAC | Computational Basis |
| Reactivity | High, characteristic of terminal alkynes in CuAAC reactions. | Based on studies of phenylacetylene and other terminal alkynes. The reaction is robust and tolerant of various functional groups. nih.gov |
| Selectivity | Exclusive formation of the 1,4-disubstituted 1,2,3-triazole. | DFT calculations show a significantly lower activation energy barrier for the 1,4-regioisomer pathway compared to the 1,5-isomer. researchgate.net |
| Mechanism | Involvement of a dinuclear copper acetylide intermediate. | Supported by kinetic studies and extensive DFT calculations on model systems. nih.govresearchgate.net |
Strain Energy Analysis of the Azetidine Heterocycle within this compound
The azetidine ring is a four-membered saturated heterocycle characterized by significant ring strain. This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5°, leading to angle strain, as well as torsional strain from eclipsing interactions of the hydrogen atoms on adjacent carbon atoms. The experimentally determined ring strain energy for the parent azetidine molecule is approximately 25.2 kcal/mol, a value comparable to that of cyclobutane (26.4 kcal/mol) and aziridine (26.7 kcal/mol). clockss.org This inherent strain is a defining feature of azetidines, influencing their stability, reactivity, and conformational behavior. researchgate.netrsc.org
In this compound, the nitrogen atom is substituted with a phenyl group. This N-aryl substitution can influence the strain energy and electronic properties of the azetidine ring. Computational studies on N-phenylazetidine have shown that there can be delocalization of the nitrogen lone pair into the π-system of the phenyl ring. nih.gov This delocalization imparts partial sp² character to the nitrogen atom, which can alter the geometry and strain of the four-membered ring compared to an N-alkyl or N-H azetidine.
DFT calculations can be used to estimate the strain energy of the azetidine ring within this compound through the use of isodesmic or homodesmotic reactions. These theoretical reactions involve breaking down the target molecule and reassembling the fragments into unstrained reference compounds. The energy difference between the products and reactants in these hypothetical reactions provides a quantitative measure of the strain energy.
Table of Comparative Strain Energies:
| Compound | Ring Size | Strain Energy (kcal/mol) | Reference |
| Aziridine | 3 | 26.7 | clockss.org |
| Azetidine | 4 | 25.2 | clockss.org |
| Pyrrolidine (B122466) | 5 | 5.8 | clockss.org |
| Piperidine | 6 | 0 | clockss.org |
| Cyclopropane | 3 | 27.5 | researchgate.net |
| Cyclobutane | 4 | 26.4 | clockss.org |
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational dynamics, stability, and intermolecular interactions. For a molecule like this compound, MD simulations can explore its conformational landscape and the stability of different conformers over time.
The primary sources of conformational flexibility in this compound are:
Puckering of the azetidine ring: The four-membered ring is not perfectly planar and can adopt a puckered conformation to relieve some torsional strain. MD simulations can model the dynamic interconversion between these puckered states.
Rotation of the phenyl group: The bond connecting the azetidine nitrogen to the phenyl ring allows for rotation, which may be influenced by steric interactions and the electronic effects of the ethynyl group.
Vibrations and rotations of the ethynyl group.
An MD simulation of this compound would typically involve the following steps:
Parameterization: Assigning a force field (e.g., GROMOS, AMBER, CHARMM) that defines the potential energy of the system as a function of atomic coordinates. For novel molecules, specific parameters may need to be developed. nih.gov
System Setup: Placing the molecule in a simulation box, often with an explicit solvent (like water) to mimic solution-phase behavior.
Simulation: Solving Newton's equations of motion for each atom in the system over a series of small time steps, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.
Analysis: Analyzing the trajectory to extract information about conformational preferences, root-mean-square deviation (RMSD) to assess stability, radial distribution functions to understand solvent structure, and the potential of mean force for specific rotational or puckering coordinates.
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Ethynylphenyl)azetidine, and what factors influence reaction yields?
Methodological Answer: The synthesis of this compound derivatives typically involves nucleophilic substitution or catalytic cross-coupling reactions. For example, azetidine rings can be functionalized via reactions with aryl halides under transition metal catalysis. In one approach, NiBr₂ with a phosphine ligand (e.g., L2) and Zn as a reductant in toluene solvent achieved 63% yield for a related azetidine derivative . Key factors influencing yields include:
- Catalyst selection : Ni-based catalysts favor C–N bond formation, while Pd may prioritize C–C coupling.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, whereas toluene minimizes side reactions.
- Substrate steric effects : Bulky substituents on the aryl group reduce reactivity, necessitating higher temperatures or prolonged reaction times .
Q. How can researchers characterize the structure of this compound derivatives, and what analytical techniques are most reliable?
Methodological Answer: Structural characterization relies on a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns (e.g., ethynyl protons at δ ~2.5–3.5 ppm; azetidine ring protons at δ ~3.0–4.5 ppm) .
- Infrared (IR) Spectroscopy : Stretching vibrations for C≡C (2100–2260 cm⁻¹) and C–N (1180–1360 cm⁻¹) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formulas, with fragmentation patterns indicating ring stability .
- Melting Point Analysis : Consistency with literature values (e.g., 59°C for 1-(4-Ethoxyphenyl)-2-ethynylazetidine ) ensures purity.
Advanced Research Questions
Q. What methodologies are employed to achieve enantioselective synthesis of azetidine derivatives, and how does catalyst choice impact stereochemical outcomes?
Methodological Answer: Enantioselective synthesis often uses chiral phosphoric acid (CPA) catalysts to desymmetrize azetidine precursors. For example, CPA activation of thione tautomers induces asymmetry via hydrogen bonding, with computational studies identifying transition states where azetidine nitrogen coordinates to the catalyst . Key considerations:
- Catalyst steric profile : Bulky substituents (e.g., adamantyl) enhance enantiomeric excess (ee) by restricting substrate conformations.
- Solvent effects : Non-polar solvents (e.g., hexane) favor tighter transition states, improving stereocontrol.
- Mechanistic validation : Density Functional Theory (DFT) calculations predict activation barriers for competing pathways, guiding catalyst optimization .
Q. How do reaction conditions influence the ring-opening or ring-retention behavior of this compound in catalytic systems?
Methodological Answer: Ring-opening vs. retention depends on the catalyst and nucleophile strength:
- Lewis Acid Catalysts : AlCl₃ or Ag⁺ promote ring-opening via coordination to the azetidine nitrogen, enabling nucleophilic attack (e.g., by alcohols or amines) at the β-carbon .
- SN1 vs. SN2 Mechanisms : Polar protic solvents (e.g., MeOH) favor SN1 pathways (carbocation intermediate), while aprotic solvents support SN2 (concerted ring-opening) .
- Substituent effects : Electron-withdrawing groups (e.g., ethynyl) stabilize the ring, whereas electron-donating groups (e.g., methoxy) increase ring strain and susceptibility to cleavage .
Q. What computational tools and experimental strategies resolve contradictions in mechanistic studies of azetidine reactivity?
Methodological Answer: Contradictions arise from competing reaction pathways (e.g., front-side vs. backside attack in SN2 mechanisms). Strategies include:
- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites distinguishes stepwise (KIE > 1) vs. concerted (KIE ≈ 1) mechanisms.
- Transition State Sampling : Metadynamics or umbrella sampling in molecular dynamics simulations map energy landscapes for competing pathways .
- Cross-Validation : Correlate computational predictions (e.g., activation free energies) with experimental kinetics (e.g., Eyring plots) .
Data Contradictions and Resolution
- Catalyst Performance : reports NiBr₂ as optimal for azetidine functionalization, whereas highlights Ag(I) for ring-opening. This reflects divergent goals (synthesis vs. derivatization) and underscores the need for condition-specific optimization .
- Stereochemical Outcomes : Computational models in predict CPA-induced asymmetry, but experimental ee values may vary due to solvent impurities or substrate purity. Rigorous drying and inert atmospheres mitigate discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
